

# An In-depth Technical Guide to Methanedithiol (CAS Registry Number 6725-64-0)

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## Compound of Interest

Compound Name: *Methanedithiol*

Cat. No.: *B1605606*

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## Abstract

**Methanedithiol**, also known as dimercaptomethane, is a simple geminal dithiol with the chemical formula  $\text{CH}_4\text{S}_2$ . While structurally unassuming, this organosulfur compound and its derivatives are gaining increasing attention in the field of drug development, primarily due to their potential to act as hydrogen sulfide ( $\text{H}_2\text{S}$ ) donors.  $\text{H}_2\text{S}$  is now recognized as a critical endogenous gasotransmitter involved in a myriad of physiological processes, and its controlled delivery holds significant therapeutic promise. This technical guide provides a comprehensive overview of the chemical and physical properties of **methanedithiol**, detailed experimental protocols for its synthesis, its characteristic reactivity, and explores its emerging role in medicinal chemistry and drug discovery.

## Chemical and Physical Properties

**Methanedithiol** is a colorless liquid with a pungent odor. Its fundamental properties are summarized in the table below, compiled from various sources. It is important to note that due to its relative instability and volatility, experimental data for some properties are scarce, and in such cases, predicted values are provided.

Property	Value	Source(s)
Molecular Formula	CH <sub>4</sub> S <sub>2</sub>	-
Molecular Weight	80.17 g/mol	<a href="#">[PubChem][1]</a>
CAS Registry Number	6725-64-0	-
Appearance	Colorless liquid	<a href="#">[PubChem][1]</a>
Odor	Pungent, sulfurous, meaty, onion-like, garlic-like	<a href="#">[Scent.vn][2]</a>
Boiling Point	118 °C at 760 mmHg (Experimental)	<a href="#">[PubChem][1]</a>
Refractive Index (n <sub>D</sub> )	1.581 (Predicted)	<a href="#">[Wikipedia][3]</a>
Solubility	Soluble in water and ethanol	<a href="#">[PubChem][1]</a>

## Spectroscopic Data

Due to the limited availability of high-resolution, publicly accessible experimental spectra for **methanedithiol**, this section provides an overview of expected spectral characteristics based on data from closely related compounds, such as methanethiol, and general principles of spectroscopy. A GC-MS spectrum is available on PubChem.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum of **methanedithiol** is expected to be simple. A singlet for the two equivalent protons of the methylene group (CH<sub>2</sub>) would be observed, likely in the region of 3-4 ppm. The two thiol protons (-SH) would also give rise to a singlet, with a chemical shift that can vary depending on the solvent and concentration, but typically appearing between 1-3 ppm.
- <sup>13</sup>C NMR: The carbon-13 NMR spectrum would show a single resonance for the methylene carbon, anticipated to be in the range of 20-40 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **methanedithiol** would be characterized by the following key absorption bands:

- S-H Stretch: A weak to medium absorption band in the region of 2550-2600  $\text{cm}^{-1}$ , characteristic of the thiol S-H stretching vibration.[4]
- C-H Stretch: Absorptions corresponding to the C-H stretching of the methylene group would appear in the region of 2850-3000  $\text{cm}^{-1}$ .[4]
- $\text{CH}_2$  Bend: A bending vibration for the methylene group is expected around 1400-1450  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

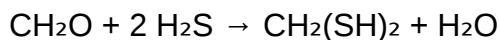
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak ( $\text{M}^+$ ) for **methanedithiol** would be observed at  $\text{m/z} = 80$ . Common fragmentation patterns for thiols would be expected, including the loss of a hydrogen atom to give a fragment at  $\text{m/z} = 79$ , and cleavage of the C-S bond.

## Experimental Protocols

### Synthesis of Methanedithiol

The synthesis of **methanedithiol** was first reported by Cairns and co-workers in 1952. The following protocol is adapted from their publication in the Journal of the American Chemical Society.[3]

Reaction:



Materials:

- Formaldehyde (as paraformaldehyde or formalin solution)
- Hydrogen sulfide (gas)
- Anhydrous ether or other suitable aprotic solvent
- Autoclave or high-pressure reactor

- Distillation apparatus

Procedure:

- A solution or suspension of formaldehyde in the chosen solvent is placed in a high-pressure reactor.
- The reactor is cooled and evacuated before introducing a molar excess of hydrogen sulfide.
- The reactor is sealed and heated. The original report suggests that the reaction proceeds under pressure. Specific temperature and pressure conditions may need to be optimized for yield and safety.
- After the reaction is complete, the reactor is cooled, and the excess hydrogen sulfide is carefully vented in a fume hood.
- The reaction mixture is then subjected to fractional distillation to isolate the **methanedithiol**. Due to its relatively low boiling point and potential for decomposition, distillation should be performed with care.

Note: This reaction is hazardous and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. Hydrogen sulfide is a highly toxic gas.

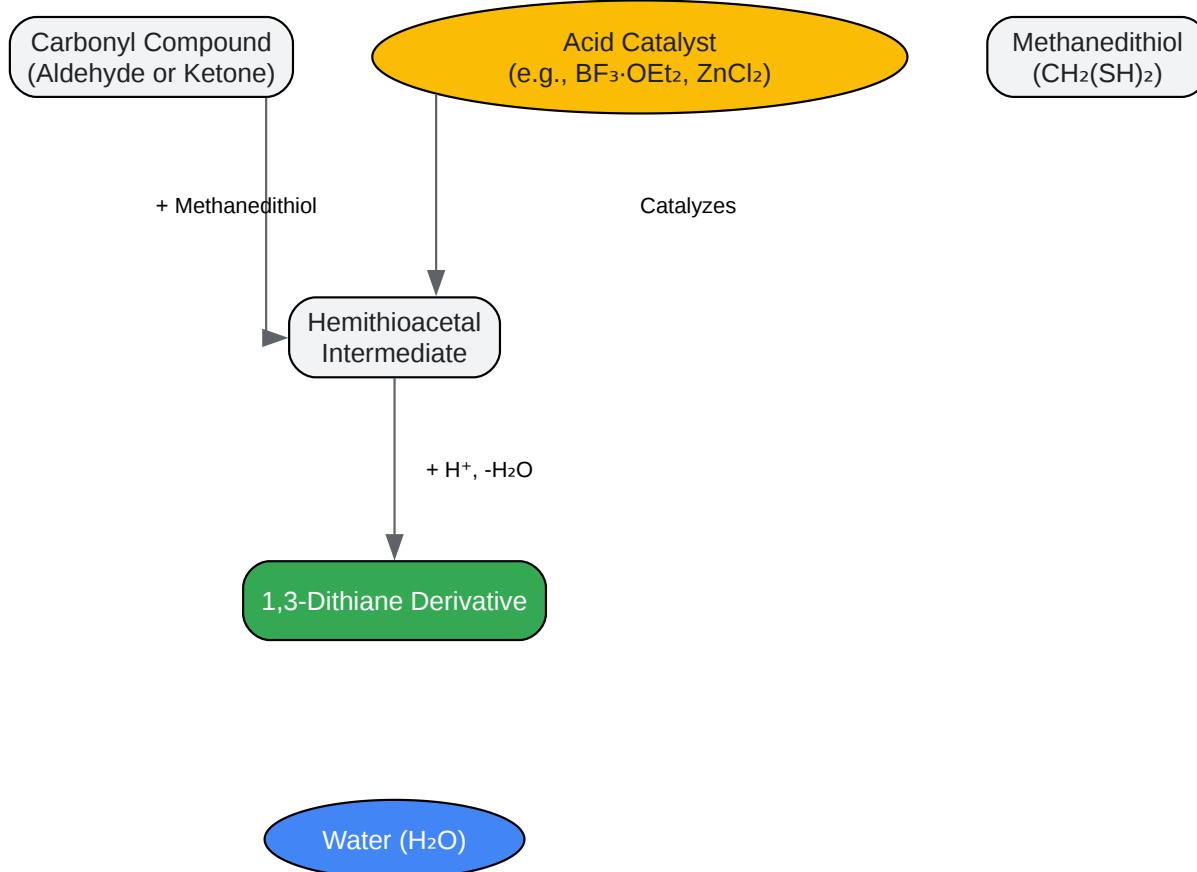
## Chemical Reactivity and Applications in Synthesis

The chemistry of **methanedithiol** is dominated by the nucleophilicity of its thiol groups. It can readily react with a variety of electrophiles.

### Thioacetal Formation

**Methanedithiol** is a key reagent for the formation of dithianes, which are versatile protecting groups for carbonyl compounds and can also serve as acyl anion equivalents in C-C bond-forming reactions.

#### Experimental Workflow: Thioacetalization



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Caption: General workflow for the formation of a 1,3-dithiane from a carbonyl compound and **methanedithiol**.

## Reactions with Alkyl Halides

The thiol groups of **methanedithiol** can be alkylated by reaction with alkyl halides in the presence of a base to form thioethers.

## Relevance to Drug Development: A Source of Hydrogen Sulfide

The most significant contemporary interest in **methanedithiol** and related gem-dithiols within the drug development community stems from their potential to act as hydrogen sulfide (H<sub>2</sub>S) donors.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Hydrogen Sulfide as a Gasotransmitter

H<sub>2</sub>S is now recognized as a crucial signaling molecule, alongside nitric oxide (NO) and carbon monoxide (CO), involved in a wide array of physiological and pathophysiological processes, including:

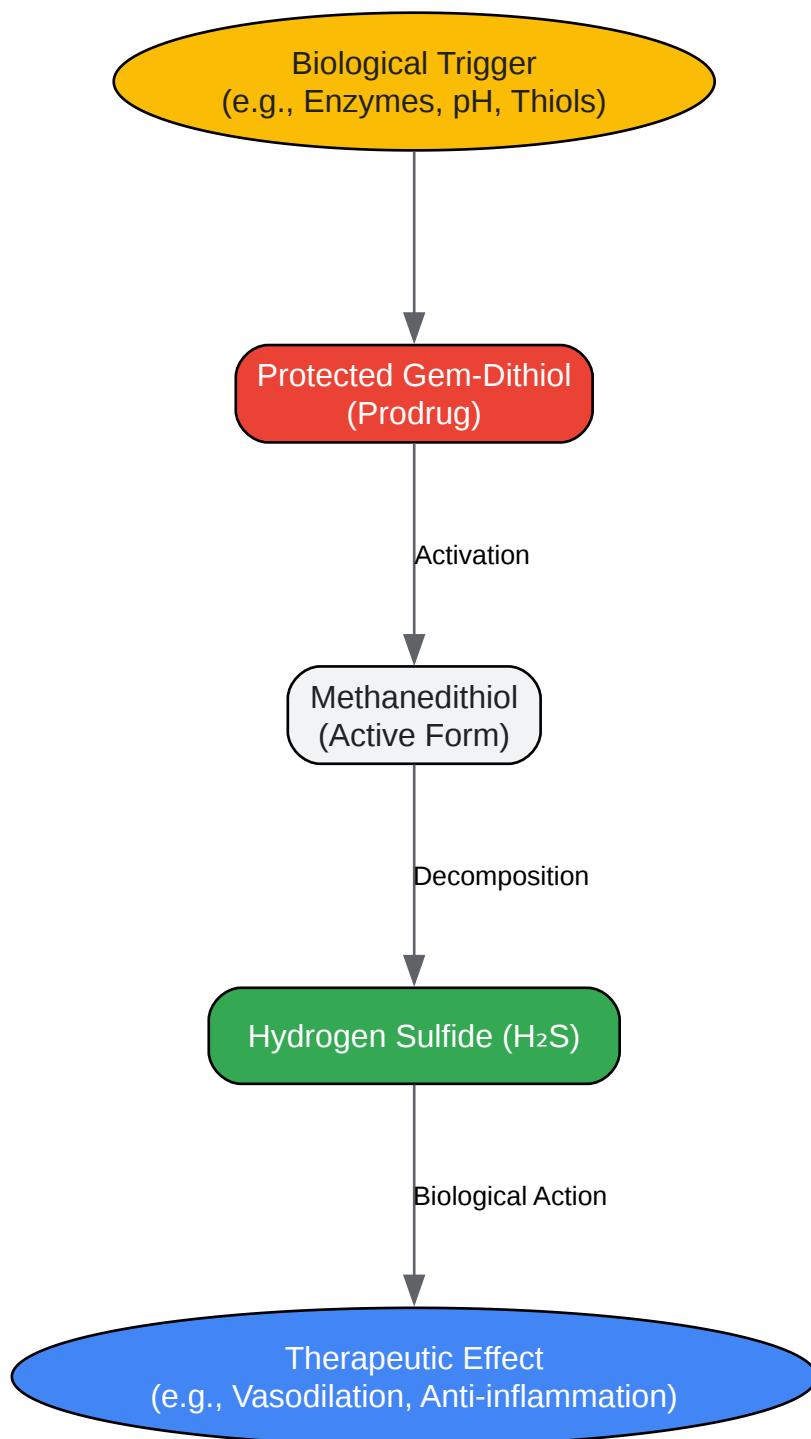
- Vasodilation and blood pressure regulation[\[9\]](#)
- Anti-inflammatory responses[\[9\]](#)
- Cardioprotection[\[9\]](#)
- Neurotransmission[\[9\]](#)
- Cancer biology[\[7\]](#)

Dysregulation of endogenous H<sub>2</sub>S levels has been implicated in various diseases, making the development of molecules that can deliver H<sub>2</sub>S in a controlled manner a promising therapeutic strategy.[\[5\]](#)

## Gem-Dithiols as H<sub>2</sub>S Donors

Free gem-dithiols, such as **methanedithiol**, are generally unstable under physiological conditions and can decompose to release H<sub>2</sub>S. This inherent instability has led to the development of "caged" or protected gem-dithiol prodrugs.[\[5\]](#)[\[6\]](#)[\[7\]](#) These prodrugs are designed to be stable until they reach a specific biological target or environment, where they are then activated to release the gem-dithiol, which subsequently decomposes to liberate H<sub>2</sub>S.

Signaling Pathway: Gem-Dithiol as a Pro-drug for H<sub>2</sub>S Delivery

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Caption: A simplified pathway illustrating the concept of a protected gem-dithiol as a prodrug for the controlled release of H<sub>2</sub>S.

This prodrug strategy allows for targeted delivery and controlled release of H<sub>2</sub>S, potentially overcoming the challenges associated with the direct administration of H<sub>2</sub>S gas or sulfide salts. [5] The development of H<sub>2</sub>S-releasing non-steroidal anti-inflammatory drugs (NSAIDs) is an active area of research, aiming to mitigate the gastrointestinal side effects of traditional NSAIDs.[5]

## Safety and Handling

**Methanedithiol** is a flammable liquid and should be handled with appropriate precautions. It has a strong, unpleasant odor. As with all thiols, it is important to avoid inhalation of vapors and contact with skin and eyes. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**Methanedithiol**, while a simple molecule, presents interesting chemistry and holds significant potential, particularly in the context of drug development. Its role as a precursor to H<sub>2</sub>S-donating prodrugs positions it as a valuable tool for medicinal chemists seeking to harness the therapeutic benefits of hydrogen sulfide. Further research into the synthesis, reactivity, and biological applications of **methanedithiol** and its derivatives is warranted and is anticipated to yield novel therapeutic agents for a range of diseases.

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